Uprosertib hydrochloride

Description

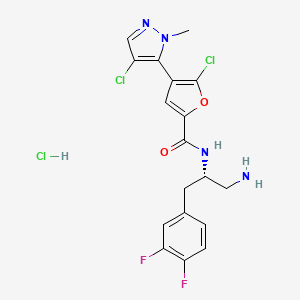

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)furan-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2F2N4O2.ClH/c1-26-16(12(19)8-24-26)11-6-15(28-17(11)20)18(27)25-10(7-23)4-9-2-3-13(21)14(22)5-9;/h2-3,5-6,8,10H,4,7,23H2,1H3,(H,25,27);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPFKCIDRPWAFU-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)NC(CC3=CC(=C(C=C3)F)F)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)N[C@@H](CC3=CC(=C(C=C3)F)F)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl3F2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1047635-80-2 | |

| Record name | Uprosertib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047635802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UPROSERTIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50IE5H22B2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of GSK2141795: A Pan-AKT Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2141795, also known as Uprosertib, is a potent, orally bioavailable, ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3). The AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in many human cancers. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of GSK2141795. It includes detailed experimental protocols for key assays, a summary of its biological activity, and a plausible synthetic pathway. While the clinical development of GSK2141795 was discontinued, the information presented here remains valuable for the ongoing research and development of novel AKT inhibitors.

Discovery and Rationale

The discovery of GSK2141795 was driven by the need for potent and selective inhibitors of the PI3K/AKT/mTOR signaling pathway, a central node in cancer cell growth and survival.[1][2] Dysregulation of this pathway, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, leads to constitutive AKT activation and is a hallmark of numerous malignancies. GSK2141795 was developed as a pan-AKT inhibitor to target this key downstream effector, with the therapeutic goal of inducing tumor cell apoptosis and inhibiting proliferation.[3]

Mechanism of Action

GSK2141795 acts as an ATP-competitive inhibitor, binding to the kinase domain of AKT1, AKT2, and AKT3. This prevents the phosphorylation of downstream substrates, thereby blocking the pro-survival and pro-proliferative signals mediated by the AKT pathway.[3]

Biological Activity

In Vitro Kinase and Cellular Potency

GSK2141795 demonstrates potent inhibition of AKT isoforms and cellular proliferation in cancer cell lines with activated AKT signaling.

| Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |

| AKT1 | Kinase Assay | 180 | 16 | [4] |

| AKT2 | Kinase Assay | 328 | 49 | [4] |

| AKT3 | Kinase Assay | 38 | 5 | [4] |

| LNCaP (Prostate Cancer) | Cell Proliferation | EC50 reported | - | [5] |

| BT474 (Breast Cancer) | Cell Proliferation | EC50 reported | - | [5] |

Synthesis Pathway

The chemical synthesis of GSK2141795 can be accomplished through a multi-step process. A plausible synthetic route is outlined below, based on common organic chemistry principles and patent literature for similar compounds. The IUPAC name for GSK2141795 is N-{(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide.[1]

Caption: Plausible synthetic pathway for GSK2141795.

Experimental Protocols

AKT Kinase Activity Assay

This protocol describes a method to determine the in vitro inhibitory activity of GSK2141795 against AKT kinases.

Materials:

-

Active AKT1, AKT2, and AKT3 enzymes

-

GSK-3α as a substrate

-

GSK2141795

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

[γ-32P]ATP

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of GSK2141795 in DMSO.

-

In a reaction well, combine the AKT enzyme, GSK-3α substrate, and GSK2141795 at various concentrations in kinase buffer.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each GSK2141795 concentration and determine the IC50 value.

Caption: Workflow for the AKT Kinase Activity Assay.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the anti-proliferative effect of GSK2141795 on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., LNCaP, BT474)

-

Complete cell culture medium

-

GSK2141795

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of GSK2141795 for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value.

Caption: Workflow for the MTT Cell Proliferation Assay.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of GSK2141795 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line (e.g., SKOV3)

-

Matrigel (optional)

-

GSK2141795 formulation for oral administration

-

Vehicle control

-

Calipers

Procedure:

-

Subcutaneously implant cancer cells into the flank of each mouse.

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer GSK2141795 or vehicle control orally, once daily.

-

Measure tumor volume using calipers at regular intervals (e.g., twice a week).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

-

Plot tumor growth curves and perform statistical analysis to determine the anti-tumor efficacy.

Caption: Workflow for the In Vivo Tumor Xenograft Study.

Signaling Pathway

GSK2141795 targets the PI3K/AKT signaling pathway. The following diagram illustrates the central role of AKT in this pathway and the downstream effectors it regulates.

Caption: The PI3K/AKT Signaling Pathway and the inhibitory action of GSK2141795.

Conclusion

GSK2141795 is a well-characterized, potent pan-AKT inhibitor that has served as a valuable tool for investigating the therapeutic potential of targeting the AKT signaling pathway in cancer. Although its clinical development was halted, the discovery and preclinical data for GSK2141795 have contributed significantly to our understanding of AKT inhibition and have informed the development of next-generation AKT inhibitors. The synthetic route and experimental protocols detailed in this guide provide a comprehensive resource for researchers in the field of oncology drug discovery.

References

Uprosertib Hydrochloride: A Technical Guide to Target Validation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Uprosertib (GSK2141795), an orally bioavailable small molecule, is a potent and selective ATP-competitive pan-Akt inhibitor. It demonstrates significant activity against all three Akt isoforms (Akt1, Akt2, and Akt3), key nodes in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. This technical guide provides an in-depth overview of the target validation studies for Uprosertib hydrochloride, detailing its mechanism of action, preclinical efficacy in various cancer models, and the experimental protocols utilized to validate its therapeutic potential. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this targeted therapy.

Introduction to this compound and its Target: The Akt Signaling Pathway

The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical downstream effector of the phosphatidylinositol 3-kinase (PI3K) pathway. This pathway is integral to regulating fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. Aberrant activation of the PI3K/Akt pathway is a common feature in a wide range of human cancers and is associated with tumorigenesis and resistance to conventional therapies.

This compound targets the three isoforms of Akt—Akt1, Akt2, and Akt3—by competing with ATP for binding to the kinase domain. This inhibition blocks the phosphorylation of downstream Akt substrates, thereby impeding the pro-survival and pro-proliferative signals of the pathway. The validation of Akt as a therapeutic target and the subsequent development of inhibitors like Uprosertib have been driven by the high frequency of genetic alterations, such as mutations in PIK3CA and loss of the tumor suppressor PTEN, which lead to pathway hyperactivation in cancer.

Mechanism of Action and Target Engagement

Uprosertib's primary mechanism of action is the direct inhibition of Akt kinase activity. This leads to a cascade of downstream effects, including the reduced phosphorylation of key substrates like Glycogen Synthase Kinase 3 beta (GSK3β) and Proline-Rich Akt Substrate 40 kDa (PRAS40). The inhibition of these downstream effectors ultimately results in cell cycle arrest and induction of apoptosis in cancer cells with a dependency on the PI3K/Akt signaling pathway.

Signaling Pathway Diagram

Caption: PI3K/Akt signaling pathway and the inhibitory action of Uprosertib.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies validating the activity of Uprosertib.

Table 1: In Vitro Kinase Inhibitory Activity of Uprosertib

| Target | IC50 (nM) |

| Akt1 | 180[1][2] |

| Akt2 | 328[1][2] |

| Akt3 | 38[1][2] |

Table 2: In Vitro Anti-proliferative Activity of Uprosertib in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| LNCaP | Prostate Cancer | Not specified |

| BT474 | Breast Cancer | Not specified |

| SKOV3 | Ovarian Cancer | Not specified |

| HCT-116 | Colon Cancer | 0.72 |

| OVCAR-8 | Ovarian Cancer | 0.54 |

Table 3: In Vivo Anti-tumor Efficacy of Uprosertib in Xenograft Models

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) |

| BT474 | Breast Cancer | 100 mg/kg, p.o., daily | 61 |

| SKOV3 | Ovarian Cancer | 30 mg/kg, p.o., daily | 61 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the target validation of Uprosertib are provided below.

In Vitro Kinase Assay

This protocol outlines the general procedure for determining the half-maximal inhibitory concentration (IC50) of Uprosertib against Akt isoforms.

Objective: To quantify the inhibitory activity of Uprosertib against purified Akt1, Akt2, and Akt3 kinases.

Materials:

-

Recombinant human Akt1, Akt2, and Akt3 enzymes

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

GSK-3α as a substrate

-

This compound dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

Procedure:

-

Prepare serial dilutions of Uprosertib in DMSO.

-

In a 384-well plate, add 1 µL of the Uprosertib dilution or DMSO (vehicle control).

-

Add 2 µL of the respective Akt enzyme diluted in kinase buffer.

-

Add 2 µL of the substrate/ATP mixture (containing GSK-3α and ATP) to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Read the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each Uprosertib concentration relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Cell Proliferation Assay (MTT/SRB)

This protocol describes a common method to assess the anti-proliferative effects of Uprosertib on cancer cell lines.

Objective: To determine the concentration of Uprosertib that inhibits cell growth by 50% (IC50) in various cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT-116, OVCAR-8)

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) reagent

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Uprosertib or DMSO (vehicle control) in fresh medium.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

For SRB assay: Fix the cells with trichloroacetic acid, wash, and then stain with SRB solution.

-

For MTT assay: Add solubilization solution to dissolve the formazan crystals.

-

For SRB assay: Solubilize the bound SRB dye with a Tris-based solution.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 values.

Western Blot Analysis for Downstream Signaling

This protocol details the method for evaluating the effect of Uprosertib on the phosphorylation of downstream Akt substrates.

Objective: To assess the inhibition of Akt signaling by measuring the phosphorylation status of key downstream proteins such as pAkt, pGSK3β, and pPRAS40.

Materials:

-

Cancer cell lines

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pAkt, anti-Akt, anti-pGSK3β, anti-GSK3β, anti-pPRAS40, anti-PRAS40, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with Uprosertib or DMSO for the desired time (e.g., 1, 4, or 24 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to the total protein and/or loading control to determine the change in phosphorylation.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of Uprosertib in a mouse xenograft model.

Objective: To assess the in vivo anti-tumor activity of Uprosertib in a preclinical cancer model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for implantation (e.g., BT474, SKOV3)

-

This compound formulated for oral gavage

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant cancer cells into the flank of the mice.

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer Uprosertib or vehicle control orally, once daily, for a specified duration (e.g., 21 days).

-

Measure the tumor volume with calipers twice a week using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

-

Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Visualization of Experimental Workflows

In Vitro Target Validation Workflow

Caption: Workflow for in vitro validation of Uprosertib's target engagement.

In Vivo Target Validation Workflow

Caption: Workflow for in vivo validation of Uprosertib's anti-tumor efficacy.

Conclusion

The comprehensive target validation studies for this compound have robustly demonstrated its potent and selective inhibition of the Akt kinase isoforms. Preclinical data from a variety of in vitro and in vivo models have confirmed its mechanism of action and anti-tumor efficacy in cancers with activated PI3K/Akt signaling. While clinical development has faced challenges, particularly in combination therapies due to toxicity, the foundational preclinical evidence underscores the validity of Akt as a therapeutic target and the potential of Uprosertib as a tool for further research and as a potential therapeutic agent in appropriately selected patient populations. This technical guide provides a consolidated resource for understanding the critical data and methodologies that have defined the preclinical profile of Uprosertib.

References

In Vitro Function of Pan-Akt Inhibitor GSK2141795: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro functions of GSK2141795 (Uprosertib), a potent, orally bioavailable, ATP-competitive pan-Akt inhibitor. It covers the molecule's mechanism of action, its effects on cellular signaling pathways, and its impact on cancer cell proliferation and survival. Detailed protocols for key experimental assays are provided to facilitate the practical evaluation of this and similar molecules in a research setting.

Mechanism of Action

GSK2141795 is a selective small-molecule inhibitor targeting all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2] As an ATP-competitive inhibitor, GSK2141795 binds to the ATP-binding pocket of the Akt kinase domain, preventing the phosphorylation of its downstream substrates.[1][3] This action effectively blocks the phosphatidylinositol-3 kinase (PI3K)/Akt/mTOR signaling pathway, a critical cascade that is frequently hyperactivated in tumorigenesis and promotes cell proliferation, growth, and survival while inhibiting apoptosis.[3][4][5] By inhibiting Akt, GSK2141795 can suppress tumor cell proliferation and induce apoptosis.[3][4]

PI3K/Akt Signaling Pathway and GSK2141795 Inhibition

The following diagram illustrates the canonical PI3K/Akt signaling pathway and the point of inhibition by GSK2141795. Growth factor binding to Receptor Tyrosine Kinases (RTKs) activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets to regulate key cellular processes.

Quantitative In Vitro Activity

GSK2141795 demonstrates potent inhibitory activity against the Akt isoforms in biochemical assays and effectively inhibits the proliferation of various human cancer cell lines, particularly those with an activated Akt pathway.[1][6]

Biochemical Kinase Inhibition

The inhibitory potency of GSK2141795 against each Akt isoform has been quantified through biochemical assays.

| Target Kinase | IC50 Value (nM) | Binding Affinity (Kd, nM) |

| Akt1 | 180 | 16 |

| Akt2 | 328 | 49 |

| Akt3 | 38 | 5 |

| Data sourced from MedchemExpress and Selleck Chemicals.[1][2] |

Anti-proliferative Activity in Cancer Cell Lines

The half-maximal effective concentration (EC50) for the anti-proliferative effect of GSK2141795 has been determined in a range of cancer cell lines. A representative selection is shown below.

| Cell Line | Cancer Type | Anti-proliferative EC50 (µM) |

| BT474 | Breast | < 1 |

| LNCaP | Prostate | < 1 |

| SKOV3 | Ovarian | Not Specified |

| PEO4 | Ovarian | Not Specified |

| EC50 values are generally reported as being potent (<1 µM) in sensitive cell lines with activated Akt pathways.[1][6] |

In Vitro Functional Effects

Treatment of cancer cells with GSK2141795 results in several key functional outcomes that can be measured in vitro.

-

Inhibition of Downstream Signaling : GSK2141795 treatment leads to a dose-dependent decrease in the phosphorylation of multiple Akt substrates, including GSK3β, PRAS40, and FOXO transcription factors.[1]

-

Cell Cycle Arrest : As a single agent, GSK2141795 causes growth arrest in sensitive cell lines.[1][6]

-

Apoptosis : While GSK2141795 alone does not significantly induce apoptosis, it has been shown to enhance apoptosis when used in combination with cytotoxic agents like cisplatin.[1]

Experimental Protocols & Workflow

Evaluating the in vitro function of an Akt inhibitor like GSK2141795 typically involves a series of coordinated assays to measure target engagement, cellular signaling, viability, and apoptosis.

General Experimental Workflow

The diagram below outlines a typical workflow for the in vitro characterization of a kinase inhibitor.

Western Blot for Akt Pathway Inhibition

This protocol is used to detect changes in the phosphorylation status of Akt and its downstream targets.[7][8][9]

-

Reagents & Materials :

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T).

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-PRAS40, anti-total-PRAS40).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

-

Procedure :

-

Cell Lysis : After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification : Determine the protein concentration of each lysate.

-

Electrophoresis : Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run to separate proteins by size.

-

Transfer : Transfer the separated proteins from the gel to a membrane.

-

Blocking : Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing : Wash the membrane three times for 10 minutes each with TBS-T.

-

Secondary Antibody Incubation : Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : After further washes, add ECL substrate and visualize protein bands using a chemiluminescence imaging system.

-

Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[10][11]

-

Reagents & Materials :

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

96-well plates.

-

Multi-well spectrophotometer (plate reader).

-

-

Procedure :

-

Cell Plating : Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment : Replace the medium with fresh medium containing various concentrations of GSK2141795. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired period (e.g., 72 hours).

-

MTT Addition : Add MTT solution to each well (e.g., 10 µL per 100 µL of medium) and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to purple formazan crystals.[10]

-

Solubilization : Carefully remove the medium and add solubilization solution to each well to dissolve the formazan crystals.

-

Measurement : Measure the absorbance at a wavelength between 550 and 600 nm using a plate reader.[11]

-

Analysis : Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the EC50 value.

-

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of Akt and its inhibition by GSK2141795.[5][12][13]

-

Reagents & Materials :

-

Recombinant active Akt enzyme.

-

Kinase reaction buffer.

-

Akt substrate (e.g., GSK-3 fusion protein).

-

ATP.

-

GSK2141795 at various concentrations.

-

Detection reagents (method-dependent, e.g., ADP-Glo™ system or phospho-specific antibody for ELISA/Western blot).

-

-

Procedure (Example using ADP-Glo™ format) :

-

Reaction Setup : In a multi-well plate, combine the Akt enzyme, kinase buffer, and GSK2141795 (or vehicle).

-

Initiate Reaction : Add a mixture of the Akt substrate and ATP to initiate the kinase reaction. Incubate for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Terminate & Deplete ATP : Add ADP-Glo™ Reagent to stop the kinase reaction and consume the remaining unreacted ATP. Incubate for 40 minutes at room temperature.[12]

-

ADP to ATP Conversion : Add Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.[12]

-

Luminescence Measurement : The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is proportional to the kinase activity. Measure the signal with a luminometer.

-

Analysis : Plot the signal against the inhibitor concentration to determine the IC50 value.

-

Apoptosis (Caspase-Glo® 3/7) Assay

This luminescent assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis.[14][15][16][17]

-

Reagents & Materials :

-

Caspase-Glo® 3/7 Reagent.

-

White-walled, multi-well plates suitable for luminescence.

-

Luminometer.

-

-

Procedure :

-

Cell Plating and Treatment : Seed cells in a white-walled 96-well plate and treat with GSK2141795 (alone or in combination with an apoptosis inducer) for the desired time.

-

Reagent Addition : Remove the plate from the incubator and allow it to equilibrate to room temperature. Add Caspase-Glo® 3/7 Reagent directly to each well in a 1:1 volume ratio with the cell culture medium (e.g., add 100 µL reagent to 100 µL medium).[14]

-

Incubation : Mix the contents by gently shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light. The "add-mix-measure" format lyses the cells and allows the caspase cleavage reaction to proceed.[14]

-

Measurement : Measure the luminescence of each sample using a plate-reading luminometer.

-

Analysis : An increase in luminescence relative to untreated control cells indicates an increase in caspase 3/7 activity and apoptosis.

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Facebook [cancer.gov]

- 4. Uprosertib | C18H16Cl2F2N4O2 | CID 51042438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ccrod.cancer.gov [ccrod.cancer.gov]

- 9. media.cellsignal.com [media.cellsignal.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. promega.jp [promega.jp]

- 13. promega.com [promega.com]

- 14. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 15. assaygenie.com [assaygenie.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. bosterbio.com [bosterbio.com]

Uprosertib Hydrochloride's Affinity for Akt Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of uprosertib hydrochloride (also known as GSK2141795) to the three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3). Uprosertib is a potent, orally bioavailable, ATP-competitive pan-Akt inhibitor that has been investigated in numerous clinical trials for its potential as an anti-cancer agent.[1][2] Understanding its specific binding characteristics is crucial for elucidating its mechanism of action and for the development of targeted cancer therapies.

Executive Summary

This compound demonstrates potent inhibition of all three Akt isoforms, albeit with some variation in affinity. It acts as an ATP-competitive inhibitor, binding to the kinase domain and preventing the phosphorylation of downstream substrates.[3][4] This inhibitory action blocks the PI3K/Akt signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is frequently dysregulated in cancer.[2] This guide provides a comprehensive overview of the quantitative binding data, detailed experimental protocols for assessing binding affinity, and a visual representation of the relevant signaling pathway and experimental workflows.

Data Presentation: Binding Affinity of Uprosertib to Akt Isoforms

The binding affinity of this compound for Akt1, Akt2, and Akt3 has been determined using various biochemical assays. The following tables summarize the key quantitative data, including the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd), to provide a clear comparison of its potency against each isoform.

| Akt Isoform | IC50 (nM) | Reference(s) |

| Akt1 | 180 | [1][5] |

| Akt2 | 328 | [1][5] |

| Akt3 | 38 | [1][5] |

| Table 1: IC50 values of uprosertib for Akt isoforms. |

| Akt Isoform | Kd (nM) | Reference(s) |

| Akt1 | 16 | [1] |

| Akt2 | 49 | [1] |

| Akt3 | 5 | [1] |

| Table 2: Dissociation constant (Kd) values of uprosertib for Akt isoforms. |

Signaling Pathway

The PI3K/Akt signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes. Uprosertib's therapeutic potential stems from its ability to inhibit this pathway. The following diagram illustrates the key components of the PI3K/Akt pathway and the point of inhibition by uprosertib.

Caption: PI3K/Akt signaling pathway and uprosertib inhibition.

Experimental Protocols

The determination of uprosertib's binding affinity for Akt isoforms involves sophisticated biochemical and proteomic techniques. Below are detailed methodologies for two key experimental approaches.

Kinobeads-Based Competitive Affinity Purification for Kd Determination

This chemical proteomics approach allows for the profiling of kinase inhibitors against a large number of kinases in their native state within a cell lysate. The dissociation constant (Kd) can be derived from the dose-dependent competition between the inhibitor and the immobilized broad-spectrum kinase inhibitors on the beads.

a. Cell Lysis and Protein Extraction

-

Culture cells (e.g., a mixture of K562, COLO205, SKNBE2, and OVCAR8 cells to ensure broad kinome representation) to 80-90% confluency.

-

Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in ice-cold lysis buffer (50 mM Tris-HCl pH 7.5, 5% glycerol, 1.5 mM MgCl2, 150 mM NaCl, 0.8% NP-40, 1 mM DTT, 1x protease inhibitor cocktail, 1x phosphatase inhibitor cocktail).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a Bradford or BCA protein assay.

b. Competitive Binding Assay

-

Dilute the cell lysate to a final protein concentration of 2 mg/mL with lysis buffer.

-

In separate microcentrifuge tubes, pre-incubate 1 mg of cell lysate with varying concentrations of this compound (e.g., 0 nM to 10 µM in DMSO, ensuring the final DMSO concentration is constant across all samples) for 45 minutes at 4°C with gentle rotation.

-

Add 50 µL of a kinobead slurry (a mixture of sepharose beads derivatized with different broad-spectrum kinase inhibitors) to each tube.

-

Incubate for 1 hour at 4°C with gentle rotation to allow for competitive binding of kinases to the beads.

c. On-Bead Digestion and Mass Spectrometry

-

Wash the beads three times with 1 mL of wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.2% NP-40).

-

After the final wash, resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.

-

Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

Alkylate the proteins by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

-

Digest the proteins overnight at 37°C with sequencing-grade trypsin (e.g., 1 µg per sample).

-

Collect the supernatant containing the tryptic peptides and desalt using C18 StageTips.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap).

d. Data Analysis

-

Identify and quantify the proteins using a proteomics software suite (e.g., MaxQuant).

-

For each Akt isoform, plot the normalized protein intensity against the logarithm of the uprosertib concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the concentration at which 50% of the kinase is displaced from the beads (IC50).

-

The Kd can then be calculated from the IC50 value using a suitable competition binding model.

Caption: Workflow for kinobeads-based affinity profiling.

In Vitro Kinase Assay (ADP-Glo™) for IC50 Determination

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. This allows for the determination of kinase activity and the inhibitory effect of compounds like uprosertib.

a. Reagents and Materials

-

Recombinant human Akt1, Akt2, and Akt3 enzymes

-

Akt substrate peptide (e.g., Crosstide, GRPRTSSFAEG)

-

This compound

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[6]

-

ADP-Glo™ Kinase Assay Kit (Promega)

b. Assay Procedure

-

Prepare a serial dilution of this compound in kinase buffer.

-

In a 384-well white plate, add 2.5 µL of the diluted uprosertib or vehicle (DMSO) to the appropriate wells.

-

Add 2.5 µL of a solution containing the Akt enzyme (final concentration will vary depending on the isoform and lot, typically in the low ng range) in kinase buffer to each well.

-

Initiate the kinase reaction by adding 5 µL of a solution containing the Akt substrate peptide (e.g., 100 µM) and ATP (at a concentration close to the Km for each isoform, typically 10-100 µM) in kinase buffer.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate-reading luminometer.

c. Data Analysis

-

Subtract the background luminescence (wells with no enzyme) from all other readings.

-

Normalize the data by setting the luminescence of the vehicle control (no inhibitor) to 100% activity and the luminescence of a control with a high concentration of a potent inhibitor (or no enzyme) to 0% activity.

-

Plot the percentage of kinase activity against the logarithm of the uprosertib concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Uprosertib | C18H16Cl2F2N4O2 | CID 51042438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UPROSERTIB (PD047342, AXTAPYRUEKNRBA-JTQLQIEISA-N) [probes-drugs.org]

- 6. promega.jp [promega.jp]

Uprosertib Hydrochloride: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uprosertib hydrochloride, also known as GSK2141795, is a potent and selective, orally bioavailable, ATP-competitive pan-inhibitor of the serine/threonine kinase Akt (Protein Kinase B).[1] Dysregulation of the PI3K/Akt signaling pathway is a frequent event in tumorigenesis and is associated with resistance to various cancer therapies.[2] By targeting the three isoforms of Akt (Akt1, Akt2, and Akt3), this compound has been investigated as a potential therapeutic agent in a variety of solid tumors. This technical guide provides an in-depth overview of its chemical structure, physicochemical and biological properties, mechanism of action, and key experimental protocols relevant to its preclinical and clinical development.

Chemical Structure and Properties

This compound is the hydrochloride salt of Uprosertib. Its chemical and physical properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | N-[(1S)-2-amino-1-[(3,4-difluorophenyl)methyl]ethyl]-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-furancarboxamide hydrochloride |

| Synonyms | GSK2141795, GSK795 |

| CAS Number | 1047635-80-2 (HCl salt); 1047634-65-0 (free base) |

| Molecular Formula | C₁₈H₁₇Cl₃F₂N₄O₂ |

| Molecular Weight | 465.71 g/mol |

| Physicochemical Property | Value |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO.[3] In vivo formulations have been prepared in vehicles such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% corn oil.[1][4] |

| Predicted Water Solubility | 0.0351 mg/mL |

| Predicted logP | 3.26 |

| Predicted pKa (Strongest Basic) | 9.02 |

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the kinase activity of all three isoforms of Akt. Akt is a critical node in the PI3K signaling pathway, which is activated by various growth factors and cytokines. Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2.

Activated Akt then phosphorylates a multitude of downstream substrates, leading to the regulation of key cellular processes including cell survival, proliferation, growth, and metabolism. By inhibiting Akt, this compound effectively blocks these downstream signaling events, resulting in cell cycle arrest and apoptosis in cancer cells with an activated PI3K/Akt pathway.[1]

Biological Activity

This compound is a potent inhibitor of all three Akt isoforms. Its in vitro activity is summarized in the table below.

| Target | IC₅₀ (nM) | K_d_ (nM) |

| Akt1 | 180 | 16 |

| Akt2 | 328 | 49 |

| Akt3 | 38 | 5 |

IC₅₀ (Half-maximal inhibitory concentration) and K_d_ (dissociation constant) values are indicative of the compound's potency.[3]

In cellular assays, Uprosertib has been shown to inhibit the phosphorylation of downstream Akt substrates, such as GSK3β, and to preferentially inhibit the proliferation of cancer cell lines with activating mutations in the PI3K/Akt pathway.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Akt Kinase Inhibition Assay

This assay determines the direct inhibitory effect of Uprosertib on the enzymatic activity of purified Akt isoforms.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in a suitable buffer (e.g., DMSO). Prepare a kinase reaction buffer containing a purified recombinant Akt enzyme (Akt1, Akt2, or Akt3), a specific peptide substrate (e.g., a GSK3-derived peptide), and radiolabeled ATP (e.g., [γ-³²P]ATP).

-

Kinase Reaction: In a microplate, combine the Akt enzyme, varying concentrations of this compound, and initiate the kinase reaction by adding the ATP-containing kinase buffer. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a solution containing EDTA, which chelates the Mg²⁺ ions required for kinase activity.

-

Detection of Phosphorylation: Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated peptide substrate. Wash the membrane to remove unincorporated [γ-³²P]ATP.

-

Quantification and Analysis: Quantify the amount of radioactivity on the membrane using a scintillation counter. The amount of radioactivity is proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the effect of Uprosertib on the viability and proliferation of cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5][6][7]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., BT474 breast cancer cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[8]

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally at a predetermined dose and schedule (e.g., 100 mg/kg, once daily).[1] The control group receives the vehicle solution.

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week). Monitor the overall health of the animals.

-

Endpoint and Analysis: Continue treatment until the tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis, such as Western blotting, to assess the in vivo inhibition of Akt signaling.

Pharmacokinetic Analysis

Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Methodology:

-

Drug Administration: Administer a single dose of this compound to mice, typically via oral gavage and intravenous injection in separate groups to determine oral bioavailability.

-

Sample Collection: Collect blood samples at various time points after drug administration. Process the blood to obtain plasma.

-

Sample Preparation: Extract Uprosertib from the plasma samples, often by protein precipitation with an organic solvent (e.g., acetonitrile).

-

LC-MS/MS Analysis: Quantify the concentration of Uprosertib in the plasma extracts using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9][10][11] This involves separating the drug from other plasma components on an HPLC column and detecting it with a mass spectrometer.

-

Pharmacokinetic Parameter Calculation: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Conclusion

This compound is a well-characterized pan-Akt inhibitor with demonstrated preclinical anti-tumor activity. Its mechanism of action through the inhibition of the critical PI3K/Akt signaling pathway provides a strong rationale for its clinical investigation in cancers with alterations in this pathway. The experimental protocols outlined in this guide provide a framework for the continued evaluation of Uprosertib and other Akt inhibitors in the drug development pipeline.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Uprosertib | C18H16Cl2F2N4O2 | CID 51042438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 9. Validated LC-MS/MS method for simultaneous quantification of KRASG12C inhibitor sotorasib and its major circulating metabolite (M24) in mouse matrices and its application in a mouse pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. research.rug.nl [research.rug.nl]

Uprosertib Hydrochloride: A Technical Guide on its Antineoplastic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uprosertib hydrochloride, also known as GSK2141795, is an orally bioavailable, small-molecule inhibitor of the serine/threonine protein kinase Akt (also known as protein kinase B).[1][2][3] It has been investigated for its potential antineoplastic activity in a variety of cancers.[1][4] Uprosertib functions as a selective, ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[5][6] The activation of the PI3K/Akt signaling pathway is a frequent event in tumorigenesis, contributing to tumor cell proliferation, survival, and resistance to therapy.[1][2] By targeting Akt, Uprosertib aims to inhibit this critical pathway, thereby inducing tumor cell apoptosis and curbing proliferation.[1][2][3] This document provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental protocols related to the antineoplastic properties of this compound.

Mechanism of Action

Uprosertib exerts its antineoplastic effects by directly inhibiting the kinase activity of Akt1, Akt2, and Akt3.[5][7][8][9] This inhibition is ATP-competitive, meaning Uprosertib binds to the ATP-binding pocket of the Akt kinase, preventing the phosphorylation of its downstream substrates.[5] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Dysregulation of this pathway is a hallmark of many cancers. Uprosertib's inhibition of Akt leads to the blockade of this signaling cascade, resulting in several downstream anti-cancer effects, including:

-

Inhibition of Cell Proliferation: By blocking downstream effectors like mTOR, Uprosertib can halt cell cycle progression.[5][6]

-

Induction of Apoptosis: Inhibition of Akt-mediated survival signals can lead to the activation of apoptotic pathways, such as the caspase cascade.[1][5]

-

Cell Cycle Arrest: Uprosertib has been shown to cause cell cycle arrest in various cancer cell lines.[5][6]

The following diagram illustrates the position of Uprosertib in the PI3K/Akt signaling pathway.

Caption: Uprosertib inhibits Akt, blocking downstream signaling for proliferation and survival.

Quantitative Preclinical Data

Uprosertib has demonstrated potent activity against Akt isoforms and has shown significant antiproliferative effects in various cancer cell lines, particularly those with an activated PI3K/Akt pathway.[6] In vivo studies have further confirmed its tumor growth inhibitory effects.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Kd (nM) |

| Akt1 | 180[5][6][7][8][9] | 16[7][8][9] |

| Akt2 | 328[5][6][7][8][9] | 49[7][8][9] |

| Akt3 | 38[5][6][7][8][9] | 5[7][8][9] |

Table 2: In Vitro Antiproliferative Activity

| Cell Line | Cancer Type | IC50 (µM) |

| OVCAR8 | Ovarian Cancer | 0.24[5] |

| JVM2 | B-cell Leukemia | 0.293[5] |

Table 3: In Vivo Efficacy in Xenograft Models

| Xenograft Model | Cancer Type | Dosage | Tumor Growth Inhibition (%) |

| BT474 | Breast Cancer | 100 mg/kg, p.o. | 61[5] |

| SKOV3 | Ovarian Cancer | 30 mg/kg, p.o. | 61[5] |

Clinical Trial Data

Uprosertib has been evaluated in several Phase I and II clinical trials, both as a monotherapy and in combination with other targeted agents, such as the MEK inhibitor trametinib.[1][10][11] While preclinical data was promising, clinical outcomes have been met with challenges, primarily concerning tolerability and limited efficacy.

A notable Phase I study combined Uprosertib with trametinib in patients with solid tumors, including triple-negative breast cancer (TNBC) and BRAF-wild type melanoma.[10][11] The study was terminated early due to poor tolerability and a lack of significant clinical activity.[10][11] Diarrhea and rash were common dose-limiting toxicities.[10][11]

Another Phase II study investigated trametinib alone and in combination with Uprosertib in patients with metastatic TNBC.[12][13] The addition of Uprosertib to trametinib resulted in a numerically higher objective response rate but did not improve progression-free survival.[12][13]

Table 4: Selected Clinical Trial Results (Combination Therapy)

| Trial Phase | Patient Population | Treatment | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median PFS (weeks) | Key Findings |

| Phase I | Solid Tumors (TNBC, Melanoma) | Uprosertib + Trametinib | < 5%[10] | Not Reported | Not Reported | Poor tolerability; minimal clinical activity observed.[10][11] |

| Phase II | Metastatic TNBC | Trametinib Monotherapy (Part I) | 5.4%[12] | 21.6%[12][13] | 7.7[12][13] | Limited efficacy as monotherapy.[12] |

| Phase II | Metastatic TNBC | Uprosertib + Trametinib (Part II) | 15.8%[12][13] | Not Reported | 7.8[12][13] | Numerically higher ORR but no PFS benefit over monotherapy.[12][13] |

Experimental Protocols

Standard methodologies have been employed to characterize the antineoplastic properties of Uprosertib.

Kinase Inhibition Assay

To determine the IC50 values against Akt isoforms, a common method involves a cell-free kinase assay.

-

Enzyme and Substrate Preparation: Recombinant full-length human AKT1, AKT2, and AKT3 are expressed and purified. A biotinylated peptide substrate is used.

-

Reaction: The kinase reaction is carried out in a buffer containing the Akt enzyme, the peptide substrate, and [gamma-33P]ATP.

-

Incubation: Uprosertib at various concentrations is pre-incubated with the enzyme before initiating the reaction with ATP. The reaction proceeds for a set time, typically 30-60 minutes at room temperature.[5]

-

Detection: The reaction is stopped, and the phosphorylated substrate is captured on a streptavidin-coated microplate. The amount of incorporated radiolabel is quantified using a scintillation counter.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

The antiproliferative effects of Uprosertib are typically measured using a cell viability assay.

-

Cell Plating: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of Uprosertib concentrations (e.g., 0-30 µM) or DMSO as a vehicle control.[5]

-

Incubation: The plates are incubated for a period of 3 days.[5]

-

Viability Measurement: Cell viability is assessed using a luminescent-based assay such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[5]

-

Data Analysis: The results are expressed as a percentage of the vehicle-treated control. EC50 values are determined from the dose-response curves.[5]

Western Blot Analysis

This technique is used to confirm the on-target effect of Uprosertib on the Akt signaling pathway.

-

Cell Lysis: Cells treated with Uprosertib or vehicle are harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method like the BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated Akt (p-Akt), total Akt, and downstream targets like phosphorylated GSK3β (p-GSK3β) and phosphorylated PRAS40 (p-PRAS40).[5][7]

-

Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the phosphorylated forms of Akt and its substrates indicates pathway inhibition.

Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of a kinase inhibitor like Uprosertib.

Caption: A streamlined workflow for the preclinical evaluation of targeted cancer therapies.

Mechanisms of Resistance

Acquired resistance to Akt inhibitors is a significant clinical challenge. For ATP-competitive inhibitors like Uprosertib, resistance can be driven by the rewiring of compensatory signaling pathways.[14][15] For example, activation of PIM kinases has been identified as a potential resistance mechanism in prostate cancer models.[14] Understanding these mechanisms is crucial for developing effective combination strategies to overcome resistance.

Conclusion

This compound is a potent, pan-Akt inhibitor that has shown clear antineoplastic activity in preclinical models by effectively blocking the PI3K/Akt/mTOR signaling pathway. However, its clinical development has been hampered by significant challenges. Combination therapy trials, particularly with the MEK inhibitor trametinib, revealed dose-limiting toxicities and failed to demonstrate a significant improvement in clinical outcomes, leading to the early termination of studies.[10][11]

Future research on Uprosertib and other Akt inhibitors should focus on identifying predictive biomarkers to select patient populations most likely to benefit. Furthermore, exploring alternative combination strategies and dosing schedules may be necessary to improve the therapeutic window and overcome the tolerability issues observed in clinical trials. While Uprosertib itself faces a challenging path forward, the lessons learned from its development provide valuable insights for the continued pursuit of Akt as a therapeutic target in oncology.

References

- 1. Uprosertib | C18H16Cl2F2N4O2 | CID 51042438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uprosertib - My Cancer Genome [mycancergenome.org]

- 3. medkoo.com [medkoo.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. selleckchem.com [selleckchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | TargetMol [targetmol.com]

- 10. Phase I dose-escalation trial of the oral AKT inhibitor uprosertib in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phase I dose-escalation trial of the oral AKT inhibitor uprosertib in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors [escholarship.org]

- 12. Phase II study of MEK inhibitor trametinib alone and in combination with AKT inhibitor GSK2141795/uprosertib in patients with metastatic triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 14. researchgate.net [researchgate.net]

- 15. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors [genedata.com]

Uprosertib Hydrochloride: A Preclinical Technical Guide for Solid Tumor Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uprosertib hydrochloride (GSK2141795) is an orally bioavailable, potent, and selective small-molecule inhibitor of the serine/threonine kinase Akt (protein kinase B).[1][2] The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in a wide range of solid tumors.[3][4][5] Dysregulation of this pathway is associated with tumorigenesis and resistance to various anticancer therapies.[2] Uprosertib, by targeting all three isoforms of Akt, presents a promising therapeutic strategy to counteract the effects of this hyperactivated pathway. This technical guide provides a comprehensive overview of the preclinical data for uprosertib in solid tumors, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.

Mechanism of Action

Uprosertib is an ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[1] By binding to the ATP-binding pocket of Akt, uprosertib prevents the phosphorylation of its downstream substrates, thereby inhibiting the PI3K/Akt signaling cascade.[6][7] This inhibition leads to a reduction in tumor cell proliferation and the induction of apoptosis.[2]

Signaling Pathway

The PI3K/Akt pathway is a key signaling cascade that promotes cell survival and growth. Upon activation by growth factors or other stimuli, phosphatidylinositol 3-kinase (PI3K) phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets to regulate cellular processes. Uprosertib directly inhibits the kinase activity of Akt, blocking the entire downstream signaling cascade.

Preclinical Data

In Vitro Activity

Uprosertib has demonstrated potent inhibitory activity against all three Akt isoforms and anti-proliferative effects in various solid tumor cell lines.

Table 1: In Vitro Inhibitory Activity of Uprosertib Against Akt Isoforms

| Parameter | Akt1 | Akt2 | Akt3 | Reference |

| IC50 (nM) | 180 | 328 | 38 | [1] |

| Kd (nM) | 16 | 49 | 5 | [1] |

Table 2: In Vitro Anti-proliferative Activity of Uprosertib in Solid Tumor Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| HCT-116 | Colon Carcinoma | SRB | 0.72 | [1] |

| HCT-116 | Colon Carcinoma | Not Specified | 1.75 | [1] |

In Vivo Efficacy

Preclinical studies in xenograft models of human solid tumors have demonstrated the in vivo anti-tumor activity of uprosertib.

Table 3: In Vivo Efficacy of Uprosertib in Solid Tumor Xenograft Models

| Tumor Model | Treatment | Dosing Schedule | Outcome | Reference |

| BT474 (Breast Cancer) | Uprosertib (10, 20, 30 mg/kg) | Once daily for 21 days | Dose-dependent tumor growth inhibition | (Data derived from graphical representation in a publication) |

| SKOV3 (Ovarian Cancer) | Uprosertib (10, 20, 30 mg/kg) | Once daily for 21 days | Dose-dependent tumor growth inhibition | (Data derived from graphical representation in a publication) |

Experimental Protocols

In Vitro Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This protocol is a general representation based on the cited literature for determining the anti-proliferative activity of uprosertib.[1]

-

Cell Seeding: Cancer cell lines (e.g., HCT-116) are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).

-

Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with Sulforhodamine B (SRB) solution.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The protein-bound dye is solubilized with a Tris base solution.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm).

-

Data Analysis: The IC50 value, the concentration of drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

In Vivo Xenograft Study

The following is a generalized protocol for evaluating the in vivo efficacy of uprosertib in a solid tumor xenograft model.[8][9]

-

Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used.

-

Tumor Cell Implantation: A suspension of human solid tumor cells (e.g., BT474 or SKOV3) is subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width2) / 2.

-

Randomization and Treatment: Once tumors reach a predetermined average volume, mice are randomized into treatment and control groups. Uprosertib is administered orally at various dose levels (e.g., 10, 20, 30 mg/kg) according to the specified schedule (e.g., once daily). The control group receives the vehicle.

-

Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group at the end of the study.

-

Toxicity Assessment: Animal body weight and general health are monitored as indicators of treatment-related toxicity.

Conclusion

The preclinical data for this compound demonstrate its potent and selective inhibition of the Akt signaling pathway, leading to anti-proliferative effects in solid tumor cell lines and tumor growth inhibition in in vivo models. These findings have provided a strong rationale for the clinical investigation of uprosertib as a monotherapy and in combination with other targeted agents for the treatment of various solid tumors. Further preclinical research may focus on identifying predictive biomarkers of response and exploring novel combination strategies to overcome potential resistance mechanisms.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Uprosertib | C18H16Cl2F2N4O2 | CID 51042438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Overview of the Development and Use of Akt Inhibitors in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Phase I dose-escalation trial of the oral AKT inhibitor uprosertib in combination with the oral MEK1/MEK2 inhibitor trametinib in patients with solid tumors [escholarship.org]

- 7. researchgate.net [researchgate.net]

- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Uprosertib Hydrochloride in Inducing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uprosertib hydrochloride (GSK2141795) is an orally bioavailable small molecule that acts as a potent and selective pan-inhibitor of the serine/threonine kinase Akt (also known as protein kinase B)[1][2]. The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a frequent event in tumorigenesis[1]. By targeting Akt, uprosertib disrupts this pro-survival signaling cascade, leading to the induction of apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanisms by which uprosertib induces apoptosis, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

Uprosertib is an ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3)[2]. The activation of Akt is a downstream event of phosphatidylinositol 3-kinase (PI3K). Once activated, Akt phosphorylates a wide range of downstream substrates that promote cell survival and inhibit apoptosis.

By inhibiting Akt, uprosertib prevents the phosphorylation and activation of these downstream effectors, thereby promoting apoptosis through multiple mechanisms:

-

Modulation of Bcl-2 Family Proteins: Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic Bcl-2 family members such as Bad (Bcl-2-associated death promoter). Phosphorylation of Bad by Akt leads to its sequestration by 14-3-3 proteins, preventing it from binding to and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL. Uprosertib, by inhibiting Akt, prevents Bad phosphorylation, allowing it to heterodimerize with Bcl-2/Bcl-xL and promote apoptosis. Furthermore, Akt can regulate the expression of other Bcl-2 family members. Inhibition of Akt can therefore shift the balance towards a pro-apoptotic state by decreasing the expression of anti-apoptotic proteins and/or increasing the expression of pro-apoptotic proteins like Bax.

-

Activation of Caspases: Akt can suppress the activation of caspases, the key executioners of apoptosis. One mechanism is through the phosphorylation and inhibition of pro-caspase-9[2]. By inhibiting Akt, uprosertib can lead to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-9, which in turn activates downstream executioner caspases like caspase-3.

-

Regulation of Forkhead Box O (FOXO) Transcription Factors: Akt phosphorylates and inactivates FOXO transcription factors, which promote the expression of genes involved in apoptosis. Inhibition of Akt by uprosertib allows for the activation of FOXO proteins, leading to the transcription of pro-apoptotic genes.

-

Inhibition of Glycogen Synthase Kinase 3β (GSK3β): Akt phosphorylates and inactivates GSK3β, a kinase that can promote apoptosis under certain conditions. Uprosertib's inhibition of Akt leads to the activation of GSK3β[2].

-

Cleavage of Poly(ADP-ribose) Polymerase (PARP): A hallmark of apoptosis is the cleavage of PARP by activated caspases, particularly caspase-3. This event is often used as a marker for apoptosis. Treatment with uprosertib is expected to lead to PARP cleavage in sensitive cancer cell lines.

Quantitative Data on Uprosertib's Activity

The pro-apoptotic effects of uprosertib have been demonstrated across various cancer cell lines. The following tables summarize key quantitative data related to its activity.

Table 1: In Vitro Inhibitory Activity of Uprosertib

| Target | IC₅₀ (nM) | Reference |

| Akt1 | 180 | [2] |

| Akt2 | 328 | [2] |

| Akt3 | 38 | [2] |

Table 2: Anti-proliferative Activity of Uprosertib in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| OVCAR8 | Ovarian Cancer | 0.24 | [2] |

| JVM2 | Mantle Cell Lymphoma | 0.293 | [2] |

| HCT-116 | Colon Carcinoma | 1.75 | [2] |

| LNCaP | Prostate Cancer | 0.07563 | [2] |

| OVCAR-8 | Ovarian Cancer | 0.54 | [2] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Uprosertib-Induced Apoptosis

Caption: this compound inhibits Akt, leading to the activation of the intrinsic apoptotic pathway.

Experimental Workflow for Assessing Uprosertib-Induced Apoptosis

References

Uprosertib Hydrochloride: A Technical Guide to Akt Isoform Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uprosertib hydrochloride (GSK2141795) is a potent, orally bioavailable, and ATP-competitive pan-Akt inhibitor that has been the subject of significant interest in oncology research.[1][2] As a critical node in the PI3K/Akt/mTOR signaling pathway, Akt plays a central role in cell proliferation, survival, and metabolism.[3] The three highly homologous isoforms of Akt (Akt1, Akt2, and Akt3) exhibit both overlapping and distinct functions, making the characterization of an inhibitor's selectivity profile crucial for understanding its therapeutic potential and predicting potential side effects. This technical guide provides an in-depth overview of the selectivity of this compound for Akt1, Akt2, and Akt3, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Selectivity of this compound

This compound demonstrates potent inhibition across all three Akt isoforms, albeit with a discernible selectivity profile. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd).

| Parameter | Akt1 | Akt2 | Akt3 |

| IC50 (nM) | 180[1][4][5][6] | 328[1][4][5][6] | 38[1][4][5][6] |

| Kd (nM) | 16[1][4] | 49[1][4] | 5[1][4] |

Table 1: In Vitro Inhibitory Activity of this compound against Akt Isoforms. The data indicates that uprosertib is most potent against Akt3, followed by Akt1 and then Akt2.

Experimental Protocols

The determination of the inhibitory activity and selectivity of this compound against the Akt isoforms has been primarily achieved through biochemical assays, with chemical proteomics approaches like the use of kinobeads being a key methodology.

Kinase Selectivity Profiling using Kinobeads

This method allows for the assessment of an inhibitor's binding affinity to a wide range of kinases in a cellular context.

Objective: To determine the selectivity profile of this compound against endogenous kinases, including the Akt isoforms.

Materials:

-

Cell lines (e.g., a mixture of K562, COLO205, SKNBE2, and OVCAR8 cells to ensure broad kinase expression)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

This compound (GSK2141795)

-

DMSO (vehicle control)

-

Kinobeads (sepharose beads coupled with a mixture of broad-spectrum kinase inhibitors)

-

Wash buffer (e.g., 1x CP buffer)

-

Elution buffer (e.g., 2x NuPAGE LDS sample buffer)

-

Reducing agent (e.g., 50 mM dithiothreitol - DTT)

-

Alkylating agent (e.g., 55 mM iodoacetamide)

-

Liquid chromatography-mass spectrometry (LC-MS/MS) equipment and reagents

Procedure:

-

Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer to prepare a total protein lysate.

-